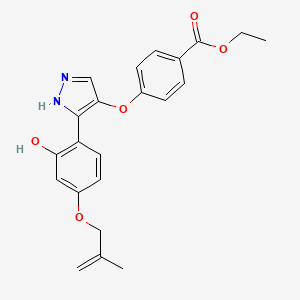

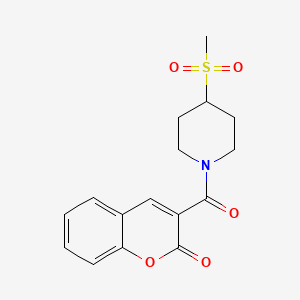

![molecular formula C18H11F3N2OS B2765488 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-51-3](/img/structure/B2765488.png)

4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Bioactivity and Pharmaceutical Applications

Benzofuro[3,2-d]pyrimidine derivatives have been recognized for their substantial role in pharmaceutical synthesis, showing potential in antibiosis, anti-inflammatory, anticancer activities, inhibiting platelet aggregation, and enhancing long-term memory. These compounds' versatility makes them invaluable in drug discovery and development processes (Xu Wei-ming, 2010).

Synthesis Advancements

Innovative synthetic methodologies have been developed for creating benzofuro[3,2-d]pyrimidine derivatives and related compounds. For example, the use of thiamine hydrochloride (VB1) as an efficient promoter in the one-pot synthesis of these compounds in water medium showcases the advancements in eco-friendly and efficient synthesis techniques. This method highlights the importance of using inexpensive, readily available catalysts, and water as a solvent, promoting environmental sustainability in chemical synthesis (Jun-hua Liu, Min Lei, Lihong Hu, 2012).

Antitumor Activities

Research into benzofuro[3,2-d]pyrimidine derivatives has also revealed their potential in combating cancer. A study on a new series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives demonstrated significant antitumor activities against human cancer cell lines, including A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer). This research paves the way for developing new anticancer agents with enhanced efficacy (D. Guo, Yajing Liu, Tingyu Li, Nan Wang, X. Zhai, Chun Hu, P. Gong, 2012).

Electroorganic Synthesis

Electrochemical oxidation methods have been applied to synthesize benzofuro[2,3-d]pyrimidine derivatives, illustrating the expanding toolkit available for the preparation of these compounds. This approach offers a novel pathway to obtain benzofuro[2,3-d]pyrimidine derivatives, underscoring the versatility and potential of electroorganic synthesis in producing complex organic molecules (D. Nematollahi, H. Goodarzi, 2002).

Propiedades

IUPAC Name |

4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2OS/c19-18(20,21)12-7-5-11(6-8-12)9-25-17-16-15(22-10-23-17)13-3-1-2-4-14(13)24-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEFSWBTZFWZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

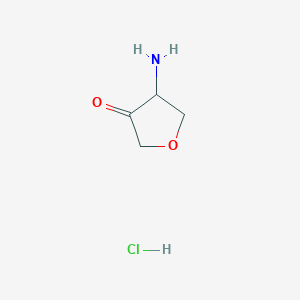

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2765413.png)

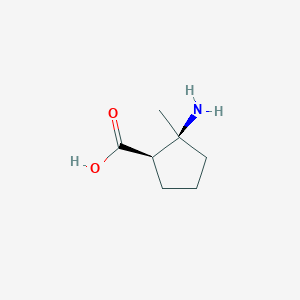

![(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2765416.png)

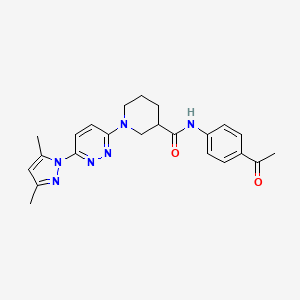

![7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765421.png)

![N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2765422.png)

![METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B2765423.png)

![2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2765424.png)

![3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-methylphenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2765425.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2765426.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2765427.png)